molecular formula C7H9ClN2O2 B12226345 Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12226345
M. Wt: 188.61 g/mol
InChI Key: LWLSPEDZNNIRJG-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(iodomethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-(chloromethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLSPEDZNNIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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